molecular formula C9H15NO5S B2975909 Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate CAS No. 1235389-16-8

Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2975909
CAS No.: 1235389-16-8
M. Wt: 249.28
InChI Key: SPFGHJNHVYOZFC-UHFFFAOYSA-N
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Description

Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate is a synthetic organic compound featuring a 2-oxoacetate backbone substituted with a sulfone-containing tetrahydrothiophene moiety. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces both steric bulk and polar characteristics due to the sulfone functionality, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 2-[(1,1-dioxothiolan-3-yl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-2-15-9(12)8(11)10-5-7-3-4-16(13,14)6-7/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGHJNHVYOZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate (CAS Number: 1235389-16-8) is an organic compound categorized as an α-keto ester. Its unique structure incorporates a tetrahydrothiophene moiety and an ethyl ester functional group, which contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis .

  • Molecular Formula : C₉H₁₅N₁O₅S
  • Molecular Weight : 249.28 g/mol

The compound can be synthesized through various organic reactions, often involving nucleophilic substitution and condensation reactions. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

This compound exhibits several biological activities due to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors, impacting various biological pathways .

The sulfone group in the compound is particularly important for its activity, as it interacts with specific binding sites on target proteins, potentially influencing cellular excitability through G protein-gated inwardly rectifying potassium (GIRK) channels .

Biological Effects

Research indicates that this compound may possess:

  • Antimicrobial properties : It shows potential against various bacterial strains.
  • Anticancer activity : The structural components allow for interaction with biological macromolecules associated with cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity :
    • A study found that derivatives of this compound displayed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The effectiveness varied based on the structural modifications made to the core compound .
  • Anticancer Potential :
    • In vitro studies demonstrated that the compound could inhibit the growth of cancer cell lines, suggesting a mechanism involving apoptosis induction. Further research is needed to elucidate the precise pathways involved .
  • Neuroprotective Effects :
    • Research has indicated that compounds similar to this compound may have neuroprotective properties by modulating ion channel activity, which is crucial for maintaining neuronal health .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
AnticancerInhibits cancer cell growth
NeuroprotectiveModulates ion channels

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfone-Containing Analogs

Ethyl (2-{[3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate ()
  • Structure : Contains a benzothiazole sulfone moiety instead of tetrahydrothiophene sulfone.
  • Key Differences: The benzothiazole ring introduces aromaticity and planar rigidity, contrasting with the non-aromatic tetrahydrothiophene in the target compound.
  • Synthesis : Prepared via multi-step reactions involving thiazole intermediates and sulfonylation steps .
Comparison Table: Sulfone-Containing Derivatives
Compound Core Structure Sulfone Position Molecular Weight (g/mol) Key Applications
Target Compound Tetrahydrothiophene 3-yl methyl ~265 (estimated) Not reported
Benzothiazole Sulfone () Benzothiazole Fused in bicyclic system 365.4 (calculated) Not explicitly stated

Aryl-Substituted 2-Oxoacetates

Ethyl 2-((3-Bromophenyl)amino)-2-oxoacetate ()
  • Structure : Features a 3-bromophenyl group attached to the 2-oxoacetate core.
  • Biological Activity : Exhibits anticancer activity with IC50 values of 0.090–0.650 μM against multiple cancer cell lines .
Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate ()
  • Structure : Substituted with a 4-methoxyphenyl group.
  • Key Differences: Methoxy group improves lipophilicity and may influence π-π stacking interactions.
Comparison Table: Aryl-Substituted Derivatives
Compound Substituent Molecular Weight (g/mol) Key Applications
Ethyl 2-((3-Bromophenyl)amino)-2-oxoacetate 3-Bromophenyl 272.0 Anticancer agents
Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate 4-Methoxyphenyl 208.2 Marine natural product analogs

Heterocyclic-Substituted 2-Oxoacetates

Methyl 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate ()
  • Structure: Contains a thiazole ring with a cyano substituent.
  • Cyano group increases electrophilicity and may improve binding to enzymatic targets.
  • Synthesis: Prepared via reaction of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride .
Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate ()
  • Structure : Substituted with a nitroindole group.
  • Nitro group may act as a hydrogen-bond acceptor or participate in redox reactions.
  • Molecular Weight : 297.3 g/mol .
Comparison Table: Heterocyclic Derivatives
Compound Heterocycle Molecular Weight (g/mol) Key Applications
Methyl 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate Thiazole 209.2 Fragment-based drug discovery
Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate Indole 297.3 Not explicitly stated

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate?

  • Methodological Answer : Synthesis typically involves coupling α-keto esters with amino derivatives. For example, in analogous compounds, dichloromethane (DCM) or hexane/ethyl acetate mixtures are used as solvents with triethylamine (Et3N) as a base to facilitate condensation reactions . Catalysts like AlCl3 may be employed under cooled conditions (0°C) to control exothermic reactions, followed by purification via silica gel column chromatography .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization includes:

  • <sup>1</sup>H NMR : To confirm the presence of specific protons (e.g., tetrahydrothiophene-dioxidyl methylene groups).
  • LC-MS (ESI) : For molecular weight verification (e.g., [M+H]<sup>+</sup> peaks) and purity assessment .
  • IR Spectroscopy : To identify functional groups like carbonyl (C=O, ~1700 cm<sup>-1</sup>) and sulfone (S=O, ~1300-1150 cm<sup>-1</sup>) stretches.

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability is influenced by moisture and temperature. Recommendations include:

  • Storing at 2–8°C in airtight containers under inert gas (e.g., N2).
  • Avoiding prolonged exposure to light, as α-keto esters are prone to photodegradation.
  • Monitoring via periodic HPLC or TLC to detect decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3) or organocatalysts to enhance reaction efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., acetonitrile) vs. DCM. For example, acetonitrile with triethylamine at 60°C improved yields in analogous syntheses .
  • Temperature Gradients : Perform reactions at controlled temperatures (-20°C to 25°C) to minimize side reactions .

Q. What analytical techniques are employed to resolve stereochemical ambiguities in this compound?

  • Methodological Answer :

  • Chiral HPLC : To separate enantiomers using chiral stationary phases (e.g., (Sa)-Binam-D-prolinamide columns) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related tricyclic pyrazoles .
  • NOESY NMR : To analyze spatial proximity of substituents and confirm stereoisomerism.

Q. What is the mechanism of action of this compound as a KLF5 inhibitor in cancer cell lines?

  • Methodological Answer :

  • In Vitro Assays : Measure inhibition of KLF5-dependent proliferation in colon cancer cells (e.g., HT-29) using MTT assays .
  • Western Blotting : Assess downregulation of KLF5 protein expression.
  • Molecular Docking : Model interactions between the compound’s sulfone and methylamino groups with KLF5’s DNA-binding domain .

Q. How does derivatization of the α-keto ester group affect biological activity?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs (e.g., amides, hydrazides) and compare activities. For instance, replacing the ethyl ester with a methyl group in similar compounds reduced cytotoxicity .
  • SAR Studies : Evaluate substituent effects on potency. Nitroaryl derivatives of α-keto esters showed enhanced enantioselectivity and bioactivity in aldol reactions .

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